- Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotidesBioconjugate Chemistry, 1991, 2(4), 217-25,
Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

95687-41-5 structure
Nombre del producto:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Número CAS:95687-41-5
MF:C13H17NO4
Megavatios:251.278383970261
MDL:MFCD12963570
CID:61796
PubChem ID:354335663
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- 1-Cbz-trans-4-hydroxy-L-prolinol
- Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- N-Carbobenzoxy-trans-4-hydroxy-L-prolinol
- (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED
- Z-Hyp-OL
- Z-TRANS-4-HYDROXY-L-PROLINOL
- (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine
- (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
- (2S,4R)-N1-(benzylox
- <i>N<
- Cbz-trans-4-Hydroxy-L-prolinol
- N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol
- TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
- N-Cbz-trans-4-hydroxy-L-prolinol
- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester
- trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- PubChem14165
- Zhtrans-4-hydroxy-L-prolinol
- 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)
- Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
- AKOS015856116
- benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Q-101695
- SCHEMBL3578965
- VDA68741
- AC-24040
- DS-15370
- (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine
- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
- CS-0021635
- (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine
- DTXSID00566696
- (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- MFCD03427085
- 95687-41-5
- AKOS015918252
- WDEQGLDWZMIMJM-NWDGAFQWSA-N
- EN300-7401528
- C3255
-
- MDL: MFCD12963570
- Renchi: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
- Clave inchi: WDEQGLDWZMIMJM-NWDGAFQWSA-N
- Sonrisas: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 251.11600
- Masa isotópica única: 251.11575802g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 4
- Complejidad: 278
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 70
- Carga superficial: 0
- Xlogp3: 0.5
- Recuento de constructos de variantes mutuas: 3
Propiedades experimentales
- Color / forma: COLORLESS LIQUID
- Denso: 1.297 g/mL at 25 °C(lit.)
- Punto de fusión: No data available
- Punto de ebullición: 240 °C(lit.)
- Punto de inflamación: >230 °F
- índice de refracción: n20/D 1.547(lit.)
- PSA: 70.00000
- Logp: 0.68860
- Actividad óptica: [α]20/D −33°, c = 15 in chloroform
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Declaración de advertencia: P280;P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Señalización de mercancías peligrosas:
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:2-8 °C
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A208375-10g |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 97% | 10g |
$57.0 | 2025-02-25 | |
abcr | AB243470-5 g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected; . |
95687-41-5 | 5g |
€137.00 | 2023-04-27 | ||
Chemenu | CM101900-10g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95%+ | 10g |
$79 | 2024-07-18 | |
TRC | C227708-100mg |
Cbz-trans-4-hydroxy-L-Prolinol |
95687-41-5 | 100mg |
$ 80.00 | 2022-04-01 | ||
AstaTech | 57126-5/G |
TRANS-N-CBZ-4-HYDROXY-L-PROLINOL |
95687-41-5 | 97% | 5g |
$195 | 2023-09-17 | |
Chemenu | CM101900-25g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95%+ | 25g |
$158 | 2024-07-18 | |
Chemenu | CM101900-5g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95+% | 5g |
$153 | 2021-06-09 | |
Apollo Scientific | OR2154-1g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |
95687-41-5 | 90+% | 1g |
£17.00 | 2025-03-21 | |
Apollo Scientific | OR2154-10g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |
95687-41-5 | 97% | 10g |
£76.00 | 2023-09-02 | |
eNovation Chemicals LLC | D541235-100g |
trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine |
95687-41-5 | 95% | 100g |
$490 | 2024-07-28 |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; < 10 °C; 19 h, 40 °C
Referencia
- An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT)Chemistry - A European Journal, 2016, 22(20), 6750-6754,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Referencia
- Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepinesBioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
Referencia
- Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic CandidateJournal of the American Chemical Society, 2021, 143(29), 11019-11025,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 1.5 h
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
Referencia
- Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognitionTetrahedron, 2006, 62(10), 2321-2330,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water
Referencia
- Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolinesTetrahedron Letters, 2004, 45(32), 6097-6100,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 17 °C; 5 h, 17 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Referencia
- Scale-up Synthesis of TesirineOrganic Process Research & Development, 2018, 22(9), 1241-1256,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Pyridine ; rt
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
Referencia
- Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to DanofloxacinOrganic Process Research & Development, 2009, 13(2), 336-340,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 12 h, rt; rt → 0 °C
1.2 Reagents: Acetic acid ; 0 °C
1.2 Reagents: Acetic acid ; 0 °C
Referencia
- Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analoguesTetrahedron, 2009, 65(4), 862-876,
Métodos de producción 10
Condiciones de reacción
Referencia
- An enantioselective synthesis of (+)-crotanecineHeterocycles, 1984, 22(12), 2735-8,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Ethanol , Tetrahydrofuran ; 30 min, cooled; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
Referencia
- Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studiesChemical Communications (Cambridge, 2005, (4), 495-497,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Referencia
- Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substituteChemistry - A European Journal, 1997, 3(12), 1997-2010,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, 17 °C; 5 h, 17 °C
Referencia
- Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug ConjugateJournal of Medicinal Chemistry, 2022, 65(17), 11679-11702,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.2 Reagents: Water ; 2 h, 0 °C
1.2 Reagents: Water ; 2 h, 0 °C
Referencia
- New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-prolineEuropean Journal of Organic Chemistry, 2012, 2012(4), 837-843,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Referencia
- Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) DimersJournal of Medicinal Chemistry, 2004, 47(5), 1161-1174,
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials
- L-Hydroxyproline
- O1-benzyl O2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- (2S,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Literatura relevante
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) Productos relacionados
- 105706-75-0(1-Cbz-2-Hydroxymethylpiperidine)
- 6216-63-3(Z-Pro-OL)
- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)
- 72597-18-3(Cbz-D-prolinol)
- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)
- 109840-91-7(N-Benzyloxycarbonyl Nortropine)
- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 92645-06-2(2-n-cbz-amino-cyclohexanol)
- 2001423-49-8(Cyclopentene, 4-(chloromethyl)-4-cyclobutyl-)
- 941936-34-1(methyl 3-(4-chlorophenyl)({(3-ethylphenyl)carbamoylmethyl})sulfamoylthiophene-2-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Pureza:99%
Cantidad:100g
Precio ($):474.0
atkchemica
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe